3-Bromo-2-methoxy-6-methylbenzoic acid
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Overview
Description
3-Bromo-2-methoxy-6-methylbenzoic acid: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors .
Mode of Action
It’s known that benzylic compounds can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its use in the preparation of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence pathways related to these biological targets.
Result of Action
Given its use in the preparation of various biologically active compounds , it can be inferred that it may have diverse effects depending on the specific biological target.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-methylbenzoic acid typically involves the bromination of 2-methoxy-6-methylbenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-methoxy-6-methylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzoic acids or benzamides.
Oxidation: Formation of 3-bromo-2-methoxy-6-methylbenzaldehyde or this compound.
Reduction: Formation of 3-bromo-2-methoxy-6-methylbenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-2-methoxy-6-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules that can be tested for their biological activity .
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of molecules with anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
2-Bromo-6-methoxybenzoic acid: Similar structure but lacks the methyl group.
3-Bromo-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
Uniqueness: 3-Bromo-2-methoxy-6-methylbenzoic acid is unique due to the specific combination of bromine, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2-methoxy-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOARSSCSJLLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681467-88-9 |
Source
|
Record name | 3-bromo-2-methoxy-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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